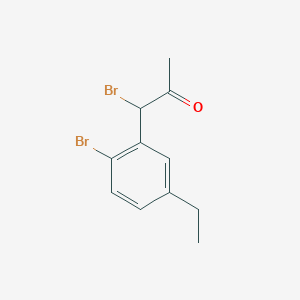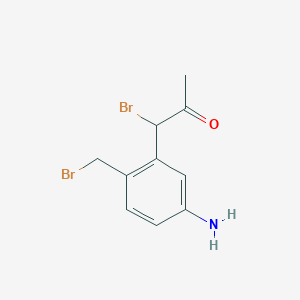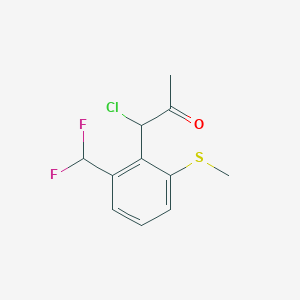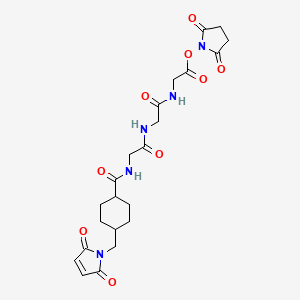
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is a complex organic compound featuring multiple functional groups, including imide and amide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate typically involves the reaction of maleimide derivatives with amine-containing molecules. For instance, the reaction of maleic anhydride with amines under controlled conditions can yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production.
化学反应分析
Types of Reactions
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein interactions and as a crosslinking agent for proteins.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to crosslinking and stabilization of protein structures . This interaction can affect various cellular pathways and processes, depending on the specific proteins targeted.
相似化合物的比较
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares the maleimide functional group and is used in similar applications.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with an imide group, used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medical research.
属性
分子式 |
C22H27N5O9 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H27N5O9/c28-15(24-11-21(34)36-27-19(32)7-8-20(27)33)9-23-16(29)10-25-22(35)14-3-1-13(2-4-14)12-26-17(30)5-6-18(26)31/h5-6,13-14H,1-4,7-12H2,(H,23,29)(H,24,28)(H,25,35) |
InChI 键 |
VRXJOOPEYCEYDX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC(=O)NCC(=O)NCC(=O)ON3C(=O)CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


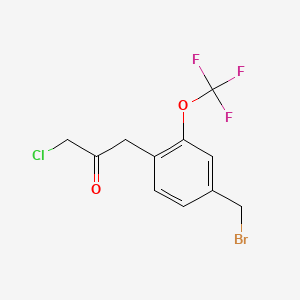
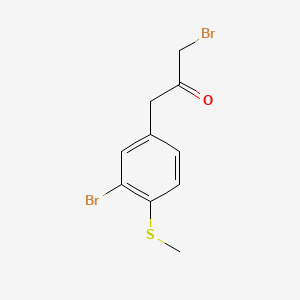
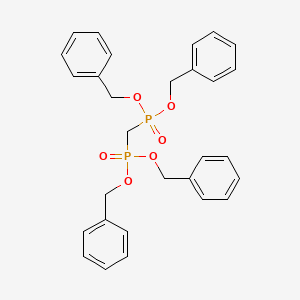

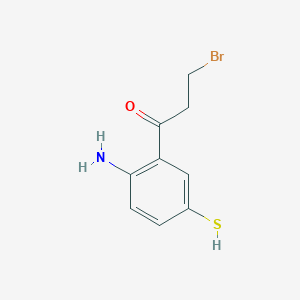
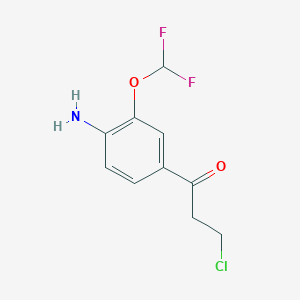
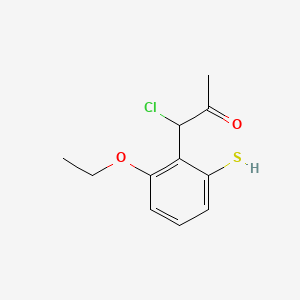
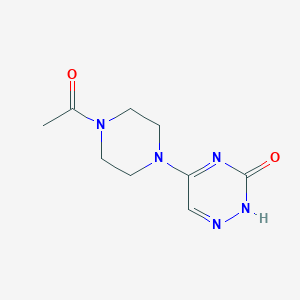
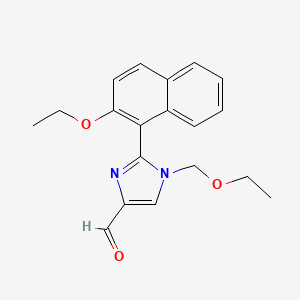
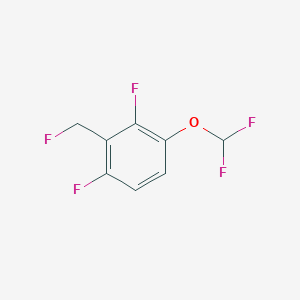
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
